molecular formula C14H15NO3S B1517502 4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide CAS No. 1097083-50-5

4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide

Cat. No.: B1517502
CAS No.: 1097083-50-5
M. Wt: 277.34 g/mol
InChI Key: ADAVMTSEMIRIMG-UHFFFAOYSA-N
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Description

4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C14H15NO3S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-11-3-2-4-12(9-11)10-18-13-5-7-14(8-6-13)19(15,16)17/h2-9H,10H2,1H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAVMTSEMIRIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. Sulfonamides are a class of compounds that have been widely studied due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3\text{S}

Molecular Weight: 253.32 g/mol
Canonical SMILES: CC1=CC=C(C=C1)OC(S(=O)(=O)N)=O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide moiety is known to inhibit enzymes such as carbonic anhydrases (CAs), which play a crucial role in maintaining acid-base balance and facilitating various physiological processes.

Enzyme Inhibition

Research indicates that sulfonamides can act as competitive inhibitors of CAs. The binding affinity of this compound to different isoforms of CAs has been evaluated, showing significant inhibition rates that suggest potential applications in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and edema .

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives similar to this compound exhibit significant activity against a range of bacterial strains. For instance, in vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of sulfonamide derivatives using isolated rat heart models. The compound was shown to decrease perfusion pressure and coronary resistance significantly over time when compared to control substances. This suggests that this compound could modulate cardiovascular function potentially through calcium channel inhibition .

Case Study 1: Antibacterial Efficacy

In a comparative study involving various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a potent antibacterial effect with an MIC of 32 µg/mL against S. aureus, supporting its potential use in treating bacterial infections .

Case Study 2: Cardiovascular Modulation

A study assessing the impact on coronary resistance revealed that administration of this compound resulted in a statistically significant reduction in coronary resistance (p < 0.05) over a period of 18 minutes compared to control groups. This finding highlights the compound's potential as a therapeutic agent in managing cardiovascular conditions .

Pharmacokinetics

Pharmacokinetic studies using computational models have predicted favorable absorption and distribution characteristics for this compound. The ADME (Absorption, Distribution, Metabolism, Excretion) parameters suggest good oral bioavailability and low toxicity profiles, making it a suitable candidate for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide
Reactant of Route 2
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4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide

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